3-[Cyclopropyl(1-methylsulfonylpropan-2-yl)carbamoyl]benzoic acid
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Overview
Description
3-[Cyclopropyl(1-methylsulfonylpropan-2-yl)carbamoyl]benzoic acid is a complex organic compound with a unique structure that includes a cyclopropyl group, a methylsulfonylpropan-2-yl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Cyclopropyl(1-methylsulfonylpropan-2-yl)carbamoyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or a Simmons-Smith reagent.
Introduction of the methylsulfonylpropan-2-yl group: This step involves the sulfonylation of a suitable precursor, often using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with benzoic acid: The final step involves the coupling of the cyclopropyl and methylsulfonylpropan-2-yl intermediates with benzoic acid, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[Cyclopropyl(1-methylsulfonylpropan-2-yl)carbamoyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Products may include carboxylic acids or ketones, depending on the specific conditions.
Reduction: Products may include alcohols or amines.
Substitution: Products may include ethers or esters.
Scientific Research Applications
3-[Cyclopropyl(1-methylsulfonylpropan-2-yl)carbamoyl]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[Cyclopropyl(1-methylsulfonylpropan-2-yl)carbamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[Cyclopropyl(1-methylsulfonylpropan-2-yl)carbamoyl]phenylacetic acid
- 3-[Cyclopropyl(1-methylsulfonylpropan-2-yl)carbamoyl]benzamide
Uniqueness
3-[Cyclopropyl(1-methylsulfonylpropan-2-yl)carbamoyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group adds strain and reactivity, while the methylsulfonylpropan-2-yl group provides a site for further chemical modification. The benzoic acid moiety contributes to the compound’s acidity and potential for hydrogen bonding.
Properties
IUPAC Name |
3-[cyclopropyl(1-methylsulfonylpropan-2-yl)carbamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S/c1-10(9-22(2,20)21)16(13-6-7-13)14(17)11-4-3-5-12(8-11)15(18)19/h3-5,8,10,13H,6-7,9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKISATVCXXTNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C)N(C1CC1)C(=O)C2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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